4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
The compound “4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic molecule. It contains an imidazo[4,5-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with an imidazole ring . The molecule also has a 5-chloro-2-fluorophenyl group attached to it.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via ring closure or cyclization reactions . For instance, substituted pyridines can be synthesized via the remodeling of (aza)indole/benzofuran skeletons .Molecular Structure Analysis
The imidazo[4,5-c]pyridine core is a bicyclic heterocyclic structure, which is a common motif in many bioactive molecules . The presence of the fluorine and chlorine atoms on the phenyl ring may influence the compound’s reactivity and interactions with biological targets.Scientific Research Applications
Antiviral Applications
A novel class of inhibitors for the hepatitis C virus was described, which includes substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines. The introduction of fluorine into these compounds resulted in analogues with selective activity against HCV in subgenomic replicon systems (Puerstinger et al., 2007).
Synthesis and Molecular Structure
The molecular structure of related imidazo[4,5-b]pyridine derivatives has been studied. For instance, the crystal structure of Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate showed variations in the orientations of the phenyl ring and ester substituents in its structure (Hjouji et al., 2016).
Synthesis Methods
The synthesis of imidazo[4,5-d]pyridines from substituted imidazole and acyl or sulfonyl acetonitrile was investigated, demonstrating various reaction pathways and intermediate formation, highlighting the complexity and versatility of synthesizing such compounds (Zaki & Proença, 2007).
Chemical Properties and Interactions
The study of various 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and hydrogen bonding, which are crucial for understanding their chemical properties and potential applications (Sagar et al., 2017).
Antimicrobial and Anticonvulsant Studies
Imidazo[1,2-a]pyridines carrying biologically active systems have been synthesized and evaluated as potential anticonvulsant agents, showing the therapeutic potential of such compounds in medical applications (Ulloora et al., 2013).
Fluorescence Properties
Imidazo[1,2-a]pyridines and pyrimidines, including 3-hydroxymethyl derivatives, have been studied for their fluorescent properties, highlighting their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Inhibitory Effects in Corrosion Science
Imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors against mild steel corrosion, showcasing the compound's potential in industrial applications (Saady et al., 2021).
Properties
IUPAC Name |
4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJAXAZEUDMTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.